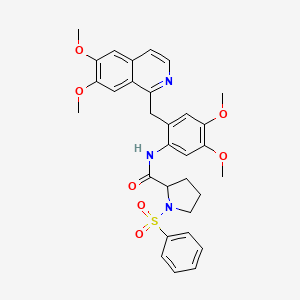
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- is a complex organic compound with the molecular formula C19H28O5 It is characterized by the presence of a benzene ring substituted with three methoxy groups and an octanoyl group, along with an acetaldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- can be achieved through a multi-step process. One common method involves the iridium(III)-catalyzed α-alkylation of acetophenones with alcohols, followed by the ketone-directed iridium(III)- or rhodium(III)-catalyzed redox-neutral C−H alkylation of α-alkylated acetophenones using Meldrum’s diazo compounds . This synthetic protocol provides a range of derivatives with site selectivity and functional group compatibility.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antidiabetic properties.
Wirkmechanismus
The mechanism of action of Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- involves its interaction with specific molecular targets and pathways. For example, it has been shown to enhance AMPK phosphorylation through blocking the interaction between nuclear orphan receptor 77 (Nur77) and LKB1 . This activation of AMPK signaling is crucial for its antidiabetic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetaldehyde: A simpler analog with a similar aldehyde functional group.
2,3,4-Trimethoxybenzaldehyde: Shares the trimethoxybenzene core structure.
Octanoylbenzene: Contains the octanoyl group but lacks the methoxy and aldehyde groups.
Uniqueness
Benzeneacetaldehyde, 2,3,4-triMethoxy-6-(1-oxooctyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to activate AMPK signaling sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C19H28O5 |
|---|---|
Molekulargewicht |
336.4 g/mol |
IUPAC-Name |
2-(2,3,4-trimethoxy-6-octanoylphenyl)acetaldehyde |
InChI |
InChI=1S/C19H28O5/c1-5-6-7-8-9-10-16(21)15-13-17(22-2)19(24-4)18(23-3)14(15)11-12-20/h12-13H,5-11H2,1-4H3 |
InChI-Schlüssel |
GCAWUKXTVFCARV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)C1=CC(=C(C(=C1CC=O)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


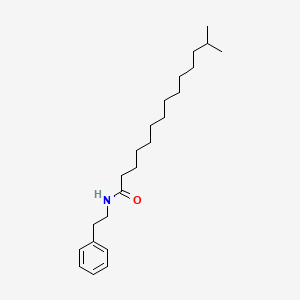
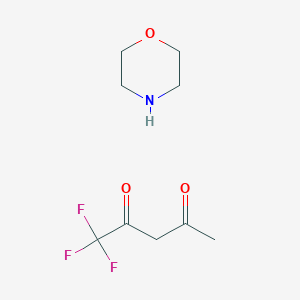
![Ethyl 3-acetyl-2,3,6,11-tetrahydro-1,6,11-trioxo-1H-naphth[2,3-e]indole-2-carboxylate](/img/structure/B15173768.png)
![(2S)-2-(4-Chlorophenyl)-4-[(4-methoxyphenyl)methyl]morpholine](/img/structure/B15173773.png)
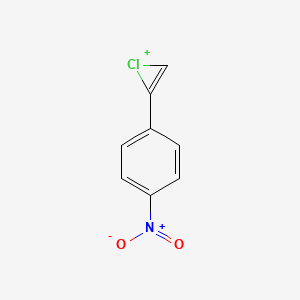
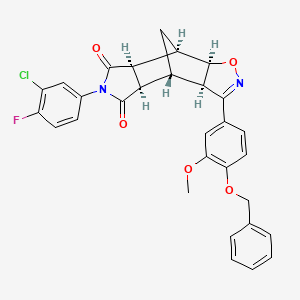
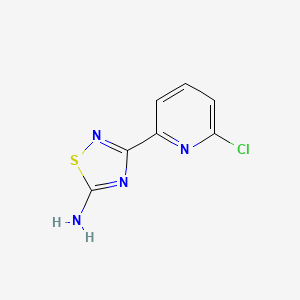
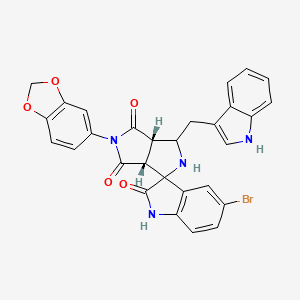
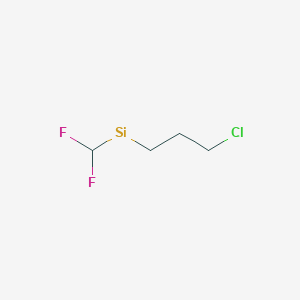
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)
![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
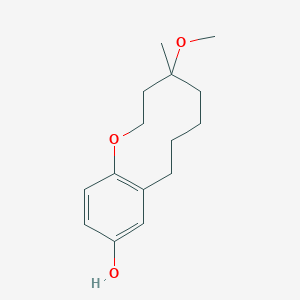
![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)
